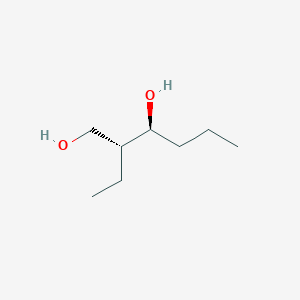

(2R,3S)-2-Ethyl-1,3-hexanediol

Description

Significance of Chiral Diols in Advanced Organic Synthesis and Chemical Research

Chiral diols are recognized as exceptionally valuable molecules in advanced organic synthesis and are utilized across various industries, including pharmaceuticals, cosmetics, and agriculture. cymitquimica.comoup.com Their importance stems from their role as versatile chiral building blocks, which are foundational components for constructing more complex chiral chemicals. cymitquimica.com Many natural products, which are often targets in pharmaceutical development, contain the 1,3-diol moiety as a key structural feature. google.comchembk.com

In chemical research, chiral 1,3-diols are not only synthetic targets but also serve as crucial auxiliaries and ligands in stereoselective synthesis. cymitquimica.com As chiral auxiliaries, they can be temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction, after which they are removed. As chiral ligands, they coordinate with metal catalysts to create an asymmetric environment, enabling the production of single-enantiomer products in a variety of chemical transformations. The development of methods to synthesize these diols with high enantiomeric purity is, therefore, an active and important area of research. cymitquimica.comoup.com

Stereoisomeric Importance of 1,3-Diols in Chemical Systems

The presence of two stereogenic centers in many 1,3-diols means they can exist as up to four distinct stereoisomers. These stereoisomers are categorized into two pairs of enantiomers, which are also diastereomers of each other. For acyclic 1,3-diols like 2-ethyl-1,3-hexanediol (B165326), the relative stereochemistry of the two hydroxyl groups is described using the syn/anti or erythro/threo nomenclature. The (2R,3S) configuration of 2-ethyl-1,3-hexanediol designates it as a threo diastereomer.

The stereoisomeric purity of 1,3-diols is of paramount importance because different stereoisomers of a molecule can exhibit vastly different biological activities. A well-known principle in pharmacology is that only one enantiomer of a chiral drug may be responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. merckmillipore.com Consequently, the ability to selectively synthesize a single stereoisomer of a 1,3-diol is a critical challenge and a significant goal in organic chemistry. google.com Research efforts are often directed at developing stereodivergent synthetic routes that can produce all possible stereoisomers of a target diol, thereby allowing for thorough investigation of their individual properties. chembk.com

Specific Academic Relevance of (2R,3S)-2-Ethyl-1,3-Hexanediol

The specific academic relevance of this compound lies primarily in its identity as a distinct, stereochemically pure chiral building block. While the mixture of 2-ethyl-1,3-hexanediol isomers is widely used as an insect repellent, solvent, and plasticizer, the academic focus on the individual stereoisomers is more nuanced and centered on stereoselective synthesis. chembk.comatamanchemicals.comgodavaribiorefineries.com

Research into the production of 2-ethyl-1,3-hexanediol has targeted methods to control the diastereoselectivity of the synthesis. The industrial production typically involves the aldol (B89426) condensation of butyraldehyde, which forms 2-ethyl-3-hydroxyhexanal (B1620174), followed by a reduction of the aldehyde group. google.comatamanchemicals.com The stereochemical outcome is largely determined in the initial condensation step. A Japanese patent describes a method to produce 2-ethyl-1,3-hexanediol with a high ratio of the threo form, which consists of the (2R,3S) and (2S,3R) enantiomers. google.com The patent highlights that this high-threo mixture is a useful raw material for the synthesis of polymers, organic compounds, and metal compounds, underscoring the industrial and academic value of controlling this specific stereochemistry. google.com

While this compound is commercially available as a specific chemical entity for research, extensive studies focusing solely on its unique applications are not widespread in published literature. Its primary role in an academic context is as a reference compound in stereoselective synthesis studies and as a potential chiral precursor for more complex molecules.

Table 1: Physicochemical Properties of 2-Ethyl-1,3-hexanediol

| Property | Value |

| CAS Number | 94-96-2 (for mixture of isomers) |

| Molecular Formula | C₈H₁₈O₂ |

| Molecular Weight | 146.23 g/mol |

| Appearance | Colorless, slightly viscous liquid |

| Boiling Point | 241-249 °C |

| Melting Point | < -40 °C |

| Density | ~0.933 g/mL at 25 °C |

| Synonyms | Ethohexadiol, Octylene Glycol |

Data sourced from various chemical suppliers and databases. Properties are for the general compound, which consists of a mixture of stereoisomers. cymitquimica.comchembk.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H18O2 |

|---|---|

Molecular Weight |

146.23 g/mol |

IUPAC Name |

(2R,3S)-2-ethylhexane-1,3-diol |

InChI |

InChI=1S/C8H18O2/c1-3-5-8(10)7(4-2)6-9/h7-10H,3-6H2,1-2H3/t7-,8+/m1/s1 |

InChI Key |

RWLALWYNXFYRGW-SFYZADRCSA-N |

Isomeric SMILES |

CCC[C@@H]([C@H](CC)CO)O |

Canonical SMILES |

CCCC(C(CC)CO)O |

Origin of Product |

United States |

Advanced Methodologies for Stereoselective Synthesis of 2r,3s 2 Ethyl 1,3 Hexanediol

Chemoenzymatic and Biocatalytic Approaches

Biocatalysis offers a powerful and environmentally sustainable route to chiral compounds, leveraging the inherent selectivity of enzymes. These methods operate under mild conditions and can provide exceptionally high levels of stereochemical control.

Enzymatic Reduction of Keto-Alcohols and Diketones for Chiral Diols

The enzymatic reduction of prochiral ketones is a well-established method for producing chiral alcohols. researchgate.net Oxidoreductases, particularly alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are pivotal in this approach, catalyzing the stereoselective reduction of carbonyl groups. frontiersin.orggoogle.com These enzymes require a nicotinamide (B372718) cofactor, such as NAD(P)H, which is typically regenerated in situ using a whole-cell system or a coupled-enzyme approach. google.com

The synthesis of vicinal diols can be achieved through the sequential reduction of diketones. nih.gov For instance, butanediol (B1596017) dehydrogenase (Bdh1p) from Saccharomyces cerevisiae has been used to reduce various vicinal diketones to their corresponding (2R,3R)-diols with high enantiopurity. nih.gov Similarly, ketoreductase TpdE from Rhodococcus jostii TMP1 demonstrates broad substrate specificity, reducing aliphatic 2,3-diketones to the corresponding diols. nih.gov The process can be designed as a one-pot, two-step enzymatic cascade, where a lyase first catalyzes a C-C bond formation, followed by a reduction step catalyzed by an oxidoreductase to yield the final diol. researchgate.net

Table 1: Examples of Enzymatic Reduction for Diol Synthesis

| Enzyme System | Substrate | Product Stereoisomer | Key Findings | Reference |

|---|---|---|---|---|

| Butanediol dehydrogenase (Bdh1p) from S. cerevisiae | 2,3-Pentanedione | (2R,3R)-2,3-Pentanediol | Purified enzyme yields enantiopure diols. nih.gov | nih.gov |

| Ketoreductase TpdE from R. jostii TMP1 | Aliphatic 2,3-diketones | Chiral Diols | Broad substrate specificity; reduces both keto groups. nih.gov | nih.gov |

| Lyase and Oxidoreductase Cascade | Propanal | (3S,4S)-3,4-Hexanediol | Modular combination of enzymes allows synthesis of all possible stereoisomers. researchgate.net | researchgate.net |

Kinetic Resolution Strategies for Enantioselective Diol Synthesis

Kinetic resolution is a powerful technique for separating racemic mixtures. It relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer as unreacted substrate and the other as the product. scispace.comgoogle.com For a successful dynamic kinetic resolution (DKR), where the slower-reacting enantiomer is racemized in situ, the rate of racemization should be comparable to or faster than the rate of the resolution step, enabling a theoretical yield of 100% for a single enantiomer. princeton.edu

Enzymes, particularly lipases, are frequently employed in the kinetic resolution of alcohols and diols via enantioselective acylation. acs.org For example, a racemic mixture of a diol can be subjected to acylation catalyzed by an enzyme like Novozyme-435 (Candida antarctica lipase (B570770) B), which selectively acylates one enantiomer, allowing for the separation of the acylated product from the remaining unreacted diol enantiomer. acs.org Another approach is the hydrolytic kinetic resolution (HKR) of precursor epoxides, catalyzed by chiral complexes or enzymes like epoxide hydrolases, which yields both an enantioenriched epoxide and a 1,2-diol. unipd.it

Table 2: Kinetic Resolution Strategies for Chiral Alcohols and Diols

| Method | Catalyst/Enzyme | Substrate Type | Key Principle | Reference |

|---|---|---|---|---|

| Dynamic Kinetic Resolution (DKR) | Novozyme-435 & Pd0-AmP-MCF | Primary benzylic amines | Combination of an enzyme for resolution and a metal catalyst for racemization. acs.org | acs.org |

| Hydrolytic Kinetic Resolution (HKR) | Chiral (salen)CoIII complex | Terminal Epoxides | Catalytic asymmetric ring-opening with water affords enantioenriched epoxide and diol. unipd.it | unipd.it |

Polyketide Synthase (PKS) Engineering for Stereospecific Diol Production

Polyketide synthases (PKSs) are multifunctional enzyme assemblies that build complex carbon chains from simple acyl-CoA precursors. nih.gov The modular nature of PKSs makes them prime targets for protein engineering to produce novel or "unnatural" polyketides. rsc.org By swapping or modifying catalytic domains, it is possible to control the structure and stereochemistry of the final product. nih.govacs.org

A novel biosynthetic platform utilizing a modular PKS has been engineered for the specific production of 1,3-diols, including 2-ethyl-1,3-hexanediol (B165326). biorxiv.org This platform employs a versatile loading module from the rimocidin (B1680639) PKS, which can accept various starter units, and an extension module containing an acyltransferase (AT) specific for ethylmalonyl-CoA. biorxiv.org A crucial component is the use of a terminal thioreductase (TR) domain, which reductively cleaves the polyketide chain from the synthase to produce an aldehyde. This aldehyde intermediate is then reduced by specific alcohol dehydrogenases (ADHs) to yield the target 1,3-diol. biorxiv.org The stereochemistry of the hydroxyl groups is controlled by the ketoreductase (KR) domains within the PKS modules, which can be selected or engineered to produce the desired D- or L-β-hydroxyl configuration. nih.gov

Table 3: Engineered PKS Platform for 2-Ethyl-1,3-hexanediol Production

| PKS Component | Function | Specific Implementation | Reference |

|---|---|---|---|

| Loading Module | Selects the starter unit for chain initiation. | Rimocidin PKS loading module (accepts butyryl-CoA). | biorxiv.org |

| Extension Module | Elongates the polyketide chain. | Acyltransferase (AT) specific for ethylmalonyl-CoA. | biorxiv.org |

| Ketoreductase (KR) Domain | Reduces the β-keto group, setting stereochemistry. | Selected to produce the desired (3S) configuration. | nih.govbiorxiv.org |

| Terminal Thioreductase (TR) | Releases the completed chain as an aldehyde. | NADPH-dependent terminal thioreductase. | biorxiv.org |

Asymmetric Catalytic Synthetic Routes

Asymmetric catalysis using small-molecule chiral catalysts provides a direct and efficient pathway to enantiomerically enriched molecules. These methods often offer high selectivity and are amenable to large-scale synthesis.

Asymmetric Aldol (B89426) Reactions and Subsequent Hydrogenation for 1,3-Diols

The aldol reaction is a fundamental carbon-carbon bond-forming reaction. researchgate.net The asymmetric variant, using chiral catalysts, allows for the creation of chiral β-hydroxy carbonyl compounds with high stereocontrol. These aldol adducts can then be reduced to the corresponding 1,3-diols. nih.govnih.gov The synthesis of 2-ethyl-1,3-hexanediol traditionally involves the aldol condensation of n-butyraldehyde to form 2-ethyl-3-hydroxyhexanal (B1620174), followed by hydrogenation. google.comgoogle.com

Modern strategies employ organocatalysts, such as proline derivatives, to catalyze the asymmetric cross-aldol reaction between two different aldehydes with excellent diastereo- and enantioselectivities. researchgate.net A new strategy has been developed using a novel proline-derived organocatalyst in combination with Cu(OTf)₂ as an additive to synthesize chiral 1,3-keto alcohols with >99% enantiomeric excess (ee). acs.orgnih.gov The subsequent reduction of the keto group, for instance using chiral oxazaborolidine reagents (CBS reduction), yields the final chiral 1,3-diols with high purity. acs.orgnih.gov Alternatively, the reduction can be achieved via catalytic hydrogenation using catalysts like Raney nickel or with reducing agents such as sodium borohydride. google.com

Table 4: Asymmetric Aldol and Reduction Strategies for 1,3-Diols

| Aldol Catalyst System | Substrates | Reduction Method | Key Findings | Reference |

|---|---|---|---|---|

| Proline-derived organocatalyst + Cu(OTf)₂ | Aldehydes | Chiral oxazaborolidine reagents | Achieves >99% ee for the intermediate keto alcohol. acs.orgnih.gov | acs.orgnih.gov |

| Diarylprolinol organocatalyst | Aldehydes | Not specified | Effective for cross-aldol reactions with high diastereo- and enantioselectivities. researchgate.net | researchgate.net |

| Alkali metal hydroxide (B78521) | n-Butyraldehyde | Catalytic Hydrogenation (e.g., Raney Ni) | Traditional method for 2-ethyl-1,3-hexanediol synthesis. google.com | google.com |

Chiral Lewis Acid Catalysis in Diol Synthesis

Chiral Lewis acids (CLAs) are catalysts where a chiral ligand is coordinated to a metal center, creating a chiral environment that can induce asymmetry in a reaction. wikipedia.org They are highly effective in a variety of transformations, including aldol reactions, Diels-Alder reactions, and cycloadditions. wikipedia.orgacs.org The metal atom, such as copper, titanium, or boron, acts as a Lewis acid to activate the substrate, while the chiral ligand directs the stereochemical outcome. wikipedia.orgnih.gov

In the context of 1,3-diol synthesis, CLAs can catalyze the key bond-forming steps that establish the stereocenters. For example, a "Cu(II)-bisoxazoline" complex has been used to catalyze the asymmetric 1,3-dipolar cycloaddition to form a chiral 2-isoxazoline, which serves as a precursor for a syn-1,3-diol analog. nih.gov The enantioselectivity of these reactions is influenced by steric interactions within the catalyst-substrate complex, which lowers the activation energy for the transition state leading to the desired enantiomer. wikipedia.org The development of Lewis acid-assisted Lewis acids, where one Lewis acid enhances the reactivity of another, represents a further refinement of this approach. chinesechemsoc.org

Table 5: Chiral Lewis Acid Catalysis in Stereoselective Synthesis

| Catalyst System | Reaction Type | Substrate Example | Key Feature | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ + Isopropyl bisoxazoline ligand | 1,3-Dipolar Cycloaddition | N-acryloyl-1,3-oxazolidin-2-one | Forms a chiral 2-isoxazoline intermediate for diol synthesis. nih.gov | nih.gov |

| Chiral (acyloxy)borane (CAB) complex | Diels-Alder Reaction | Aldehydes | π-stacking interactions organize the transition state for high enantioselectivity. wikipedia.org | wikipedia.org |

| Isomenthone-derived 1,3-diol ligand + TiCl₄ | Mukaiyama Aldol Reaction | Silyl enol ether + Aldehyde | Parallel synthesis and screening identified ligands providing up to 90% ee. rsc.org | rsc.org |

Transition Metal-Catalyzed Asymmetric Transformations (e.g., Nickel, Palladium) for Chiral Diols

Transition metal catalysis offers a powerful toolkit for the enantioselective synthesis of chiral diols. Nickel and palladium, in particular, have been at the forefront of developing catalytic systems that can effectively control stereochemistry in carbon-carbon bond-forming reactions.

One of the key strategies involves the asymmetric cross-coupling of Grignard reagents with organic halides, catalyzed by chiral phosphine-transition metal complexes. For instance, chiral ferrocenylphosphine ligands in complex with nickel or palladium have demonstrated success in asymmetric Grignard cross-coupling reactions. acs.org These reactions proceed through a mechanism where the chiral ligand environment dictates the facial selectivity of the coupling partners, leading to the formation of enantioenriched products. While not specifically detailed for (2R,3S)-2-ethyl-1,3-hexanediol, the principles of these asymmetric cross-coupling reactions are broadly applicable to the synthesis of chiral alcohols and diols. acs.orgrsc.org

Furthermore, nickel-catalyzed reductive cross-coupling reactions have emerged as a powerful method for constructing C(sp²)–C(sp³) and C(sp³)–C(sp³) bonds. chinesechemsoc.org These reactions often utilize a stoichiometric reductant and a chiral ligand to couple two different electrophiles, providing a convergent route to complex chiral molecules. chinesechemsoc.orgcaltech.edu The development of these methods has been driven by the need to avoid pre-formed organometallic reagents, which can be sensitive and generate stoichiometric waste. chinesechemsoc.org The application of these reductive cross-coupling strategies could provide a novel and efficient pathway to precursors of this compound.

Recent advancements have also seen the integration of photochemistry and electrochemistry with nickel-catalyzed reductive cross-couplings, opening up new avenues for carbon-carbon bond formation under mild conditions. chinesechemsoc.org These approaches offer the potential for highly selective and sustainable syntheses of chiral diols.

Enantioselective Oxidation and Desymmetrization of Meso Diols

The desymmetrization of meso diols, which possess a plane of symmetry, is an elegant and highly effective strategy for the synthesis of chiral building blocks. nih.govnih.govacs.org This approach involves the selective transformation of one of two enantiotopic functional groups, thereby generating a single chiral product.

A significant breakthrough in this area is the use of catalytic enantioselective hydrogen atom abstraction. nih.govnih.govacs.org This method allows for the oxidative desymmetrization of meso diols under mild conditions. nih.govnih.govacs.org For example, a cinchona alkaloid-derived catalyst can be used in conjunction with a photocatalyst to selectively abstract a hydrogen atom from one of the enantiotopic hydroxyl groups of a meso diol. nih.govnih.gov The resulting desymmetrized radical intermediate can then be trapped to form a valuable hydroxyketone product with high enantioselectivity. nih.govnih.govacs.org This strategy has been successfully applied to a range of cyclic and acyclic meso diols, demonstrating its potential for accessing complex chiral molecules. nih.govnih.govacs.org

Copper-catalyzed enantioselective desymmetrization of diols has also gained considerable attention due to the low cost and ready availability of copper catalysts. sioc-journal.cn These reactions can proceed through either a two-electron or single-electron transfer process, providing versatility in addressing challenging synthetic problems. sioc-journal.cn For instance, copper(I) complexes with chiral ligands can effectively catalyze the desymmetrization of meso diols through various transformations, including intramolecular C-N coupling. rsc.orgsioc-journal.cn

Table 1: Comparison of Methodologies for Enantioselective Diol Synthesis

| Methodology | Catalyst System | Key Features | Potential Application for this compound |

| Asymmetric Cross-Coupling | Chiral Phosphine-Ni/Pd Complexes | Forms C-C bonds with high enantioselectivity. | Synthesis of a chiral precursor to the diol. |

| Reductive Cross-Coupling | Chiral Ligand-Ni/Pd with Reductant | Couples two different electrophiles convergently. | A novel route to the carbon skeleton with defined stereochemistry. |

| Enantioselective Oxidation | Chiral Catalyst (e.g., Cinchona Alkaloid) | Desymmetrization of a meso precursor to the diol. | Creation of one stereocenter via selective oxidation. |

| Copper-Catalyzed Desymmetrization | Chiral Ligand-Cu Complexes | Utilizes an earth-abundant and inexpensive metal. | An alternative and sustainable approach to desymmetrization. |

Diastereoselective Synthesis

Once a single stereocenter is established, the next critical step is the diastereoselective formation of the second stereocenter to achieve the desired syn- or anti-diol configuration.

Strategies for syn- and anti-Diol Formation

The stereoselective synthesis of acyclic 1,3-diols is of great interest as these motifs are present in numerous natural products. pnas.org The formation of syn- and anti-1,3-diols can be achieved through various strategies, often involving the reduction of a β-hydroxy ketone precursor. The stereochemical outcome of the reduction is influenced by the reagent and the directing effects of the existing hydroxyl group.

For example, the regioselective ring-opening of TIPS-monoprotected cis- and trans-2,3-epoxy alcohols with alkenyl Grignard reagents provides a reliable method for accessing anti- and syn-1,3-diols, respectively. mdpi.com The use of specific Grignard reagents allows for the direct installation of various side chains with good yields and excellent regioselectivities. mdpi.com

Another powerful approach involves the use of dynamic kinetic asymmetric transformation (DyKAT). pnas.org This method can be used to convert a racemic mixture of syn/anti 1,3-diols into a single enantiopure syn-1,3-diacetate. pnas.org The process combines a transition metal catalyst for in situ racemization with an enzyme for enantioselective acylation. pnas.org

Directed Hydrogenation and Reductive Cross-Coupling Methods

Directed hydrogenation is a powerful technique for controlling diastereoselectivity. In this approach, a resident functional group, typically a hydroxyl group, coordinates to the metal catalyst and directs the delivery of hydrogen to a specific face of a nearby prochiral center. This strategy has been successfully employed in the synthesis of polypropionate fragments, which often contain stereochemically defined diol motifs. nih.gov

Titanium-mediated reductive cross-coupling of alkynes with allylic alcohols, followed by desilylation and directed hydrogenation, provides a convergent route to stereodefined deoxypropionates, which are precursors to complex polyketides. nih.gov This multi-step sequence allows for the construction of multiple stereocenters with a high degree of control.

Reductive aldol reactions, promoted by rhodium-catalyzed hydrogenation, represent another atom-efficient method for the synthesis of 1,3-diols. nih.gov These reactions involve the coupling of a vinyl ketone with an aldehyde in the presence of hydrogen gas, leading to the formation of the aldol adduct with concomitant reduction of the double bond. nih.gov

Development of Novel Synthetic Strategies for Stereodefined Diols

The demand for efficient and selective methods for the synthesis of stereodefined diols continues to drive innovation in synthetic chemistry. Researchers are exploring new catalytic systems, reaction pathways, and synthetic disconnections to access these valuable building blocks.

One emerging area is the development of organocatalysis for the selective functionalization of diols. rsc.org Chiral organocatalysts can be designed to recognize and selectively modify one hydroxyl group over another, providing a metal-free alternative to traditional methods. For instance, peptide-based catalysts have shown promise in the enantioselective acylation and oxidation of diols. rsc.org

The combination of different catalytic strategies in a one-pot fashion is another promising approach. For example, a one-pot double allylboration reaction sequence has been developed for the highly diastereoselective synthesis of 1,5-anti- and 1,5-syn-diols. acs.org This method allows for the rapid construction of complex polyol structures with excellent stereocontrol.

Furthermore, the development of new chiral ligands and catalysts remains a central theme in the field. The design of ligands with specific steric and electronic properties is crucial for achieving high levels of enantioselectivity and diastereoselectivity in transition metal-catalyzed reactions. snnu.edu.cn

Table 2: Summary of Diastereoselective and Novel Synthetic Strategies

| Strategy | Key Transformation | Stereochemical Outcome | Relevance to this compound |

| Epoxide Ring-Opening | Nucleophilic attack on a chiral epoxide | Access to both syn- and anti-diols | A reliable method for setting the second stereocenter. |

| Dynamic Kinetic Asymmetric Transformation | Enzyme-catalyzed acylation with in situ racemization | Enantiopure syn-diols from a racemic mixture | Potential for efficient production of the desired diastereomer. |

| Directed Hydrogenation | Substrate-controlled delivery of hydrogen | High diastereoselectivity | Precise control over the final stereochemistry. |

| Organocatalysis | Metal-free selective functionalization | Enantioselective and regioselective transformations | A sustainable and alternative synthetic route. |

| Tandem Reactions | Multiple bond-forming events in one pot | Rapid assembly of complex structures | Increased efficiency and atom economy. |

Stereochemical Analysis and Determination of Absolute Configuration for 2r,3s 2 Ethyl 1,3 Hexanediol

Chiral Chromatographic Techniques for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone for the separation and quantification of stereoisomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and thus enabling their separation.

Chiral Gas Chromatography (GC) is a powerful method for separating volatile chiral compounds like 2-Ethyl-1,3-hexanediol (B165326). The separation is achieved using a capillary column coated with a chiral stationary phase, often based on derivatized cyclodextrins. gcms.cz These cyclodextrin (B1172386) molecules create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities. This difference in interaction energy results in distinct retention times for each enantiomer. gcms.cz

The enantiomeric excess (ee), a measure of the purity of the sample, is determined by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. libretexts.org The formula for calculating enantiomeric excess is:

ee (%) = ([Area of Major Enantiomer - Area of Minor Enantiomer] / [Area of Major Enantiomer + Area of Minor Enantiomer]) x 100

Coupling the gas chromatograph to a Mass Spectrometer (MS) provides definitive identification of the eluted compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns, confirming that the separated peaks indeed correspond to the isomers of 2-Ethyl-1,3-hexanediol. libretexts.org

| Parameter | Condition |

|---|---|

| Column | Chiral capillary column (e.g., derivatized β-cyclodextrin) |

| Injector Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp to 220 °C at 5 °C/min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

Chiral High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analytical and preparative separation of enantiomers. phenomenex.com For diols, this method often employs polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose. bgb-analytik.com The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, between the analyte's stereoisomers and the chiral polymer. sigmaaldrich.com

The choice of mobile phase is critical for achieving optimal resolution. For 2-Ethyl-1,3-hexanediol, a normal-phase system consisting of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol modifier (like isopropanol (B130326) or ethanol) is typically effective. dss.go.th By carefully optimizing the mobile phase composition and flow rate, baseline separation of the stereoisomers can be achieved. HPLC is particularly useful for separating not only enantiomers but also diastereomers. nih.govmdpi.com

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based CSP (e.g., Chiralcel OD-H) |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Refractive Index (RI) Detector |

| Temperature | Ambient (e.g., 25 °C) |

Spectroscopic Methods for Diastereomeric and Enantiomeric Purity

Spectroscopic techniques provide detailed structural information and are used to confirm the identity and stereochemistry of the target molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the chemical structure of organic molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, NMR can be adapted to analyze enantiomeric purity. chemicalbook.com This is typically achieved by using a chiral derivatizing agent (CDA), such as Mosher's acid, which reacts with the diol to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in the NMR spectrum, allowing for their quantification.

Alternatively, chiral solvating agents (CSAs) can be used to create a chiral solvent environment, which induces small but measurable differences in the chemical shifts of the enantiomers.

For diastereomers like the syn ((2R,3S) and (2S,3R)) and anti ((2R,3R) and (2S,3S)) forms of 2-Ethyl-1,3-hexanediol, NMR is particularly effective. The different spatial arrangements of the substituents lead to unique chemical shifts and coupling constants for the protons and carbons near the stereocenters. For 1,3-diols, analysis of the ¹³C NMR chemical shifts of their acetonide derivatives provides a reliable method for assigning relative stereochemistry. univ-lemans.fr Syn and anti diol acetonides exhibit predictable and distinct chemical shifts for the acetonide carbons. univ-lemans.fr

| Isomer Type | Acetonide Ketal Carbon (δ, ppm) | Acetonide Methyl Carbons (δ, ppm) |

|---|---|---|

| syn-1,3-diol | ~98-100 | ~30 and ~19 |

| anti-1,3-diol | ~100-101 | ~25 (both methyls) |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. chemicalbook.com For 2-Ethyl-1,3-hexanediol, the IR spectrum will show characteristic absorption bands confirming its structure as a diol. These include a broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C-O stretching bands in the 1000-1200 cm⁻¹ region. nist.gov However, the IR spectra of enantiomers are identical, and the spectra of diastereomers are often very similar, making IR unsuitable for determining stereochemical purity on its own.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. nist.gov Under electron ionization (EI), 2-Ethyl-1,3-hexanediol (molecular weight 146.23 g/mol ) will fragment in a predictable manner. nih.govnist.gov Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom). libretexts.org While the mass spectra of stereoisomers are typically identical or very similar, MS is crucial when coupled with a chromatographic separation technique (like GC-MS) to confirm the identity of the separated isomers. nih.gov

| Technique | Feature | Typical Value / Fragment (m/z) | Interpretation |

|---|---|---|---|

| IR Spectroscopy | O-H Stretch | ~3350 cm⁻¹ (broad) | Hydroxyl groups |

| C-H Stretch | ~2870-2960 cm⁻¹ | Alkyl groups | |

| C-O Stretch | ~1050 cm⁻¹ | Alcohol C-O bond | |

| Mass Spectrometry | [M-H₂O]⁺ | 128 | Loss of water |

| [M-C₂H₅]⁺ | 117 | Loss of ethyl group | |

| [M-C₃H₇]⁺ | 103 | Loss of propyl group |

Advanced Methods for Absolute Configuration Assignment in Chiral Diols

Determining the absolute configuration (i.e., the exact R or S designation at each chiral center) is a final, critical step in stereochemical analysis. While chromatographic and standard spectroscopic methods can establish relative stereochemistry and enantiomeric purity, they cannot, in isolation, assign the absolute configuration of a novel compound.

One of the most definitive methods is single-crystal X-ray crystallography . purechemistry.org This technique provides a three-dimensional map of the electron density in a crystal, allowing for the unambiguous determination of the spatial arrangement of every atom in the molecule. However, its primary limitation is the requirement for a single, high-quality crystal, which can be difficult to obtain for oils or amorphous solids.

In the absence of suitable crystals, chiroptical methods are powerful alternatives. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. spark904.nlnih.gov The resulting VCD or ECD spectrum is a unique fingerprint of a molecule's absolute configuration. The experimental spectrum is then compared to a theoretical spectrum generated through quantum chemical calculations, typically using Density Functional Theory (DFT). acs.org A strong correlation between the experimental and calculated spectra for a specific configuration (e.g., (2R,3S)) allows for a confident assignment of the absolute configuration of the synthesized compound. nih.gov

| Method | Principle | Advantages | Limitations |

|---|---|---|---|

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous, definitive result | Requires a high-quality single crystal |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Applicable to solutions, neat liquids, and oils; provides conformational information nih.gov | Requires comparison with theoretical calculations (DFT) |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Highly sensitive, requires small sample amount | Requires a chromophore near the stereocenter; requires computational comparison acs.org |

Mechanistic Studies of Reactions Involving 2r,3s 2 Ethyl 1,3 Hexanediol

Reaction Pathway Elucidation in Stereoselective Synthetic Transformations

The predominant synthetic pathway to 2-ethyl-1,3-hexanediol (B165326) commences with a base- or acid-catalyzed aldol (B89426) reaction of n-butyraldehyde. google.com In this initial step, two molecules of n-butyraldehyde combine to form the intermediate, 2-ethyl-3-hydroxyhexanal (B1620174). google.com This reaction establishes the two stereocenters of the final molecule. The mechanism involves the formation of a carbanion-like nucleophile (an enolate) from one aldehyde molecule, which then attacks the electrophilic carbonyl center of a second aldehyde molecule. wikipedia.org

The crucial aspect of this pathway is that the relative stereochemistry—the threo/erythro ratio—is determined during this aldol condensation stage. google.com The subsequent step, the reduction of the aldehyde functional group in 2-ethyl-3-hydroxyhexanal to a primary alcohol, does not alter the configuration of the two existing stereocenters, C2 and C3. google.com The threo diastereomer consists of the (2R,3S) and (2S,3R) enantiomeric pair, while the erythro diastereomer comprises the (2R,3R) and (2S,3S) pair. The stereochemical outcome is dictated by the geometry of the cyclic transition state, often rationalized by the Zimmerman-Traxler model, which is influenced by the choice of catalyst, solvent, and reaction temperature. wikipedia.org

Following the aldol reaction, the intermediate aldehyde is often neutralized with an acid to prevent side reactions like dehydration, which would form 2-ethyl-2-hexenal. google.com The final step is the reduction of the aldehyde to the diol, typically via catalytic hydrogenation. google.comgoogle.com

Role of Catalysts and Reagents in Achieving Stereocontrol

The selection of catalysts and reagents is paramount in controlling the stereochemical outcome of the synthesis, particularly in maximizing the yield of the desired threo diastereomer, which includes the (2R,3S) enantiomer.

Catalysts for Aldol Condensation:

Alkali Hydroxides : Traditional methods employ alkali hydroxides such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to catalyze the aldol condensation of n-butyraldehyde. google.com However, these conditions often preferentially produce the erythro isomer. google.com

Alkali Metal Alkoxides : To achieve a higher threo-to-erythro ratio, alternative catalysts are employed. One method utilizes sodium methylate in a butanol solution, which has been reported to yield a product with a higher proportion of the threo form. google.com

Phase-Transfer Catalysts : In biphasic systems (e.g., aqueous NaOH and organic n-butyraldehyde), the efficiency and controllability of the reaction can be significantly improved by adding a neutral phase-transfer catalyst, such as polyethylene (B3416737) glycol (PEG 400). google.comgoogle.com This enhances the interaction between the reactants in different phases.

Metal Compound Catalysts : Other catalysts reported for the self-condensation of n-butyraldehyde include 2,4,6-trimethylphenoxymagnesium bromide and Mg-Al mixed butyrates. google.com Iron (III) chloride (FeCl3) has also been shown to catalyze the homo-aldol condensation of butanal. ttu.edu

Reagents for Reduction:

Catalytic Hydrogenation : The most common method for converting the intermediate 2-ethyl-3-hydroxyhexanal to 2-ethyl-1,3-hexanediol is catalytic hydrogenation. google.comgoogle.com Raney Nickel is a frequently used catalyst for this purpose, typically operating at elevated temperature and pressure. google.comgoogle.com Other suitable catalysts include those based on platinum, ruthenium, or copper. google.com

Chemical Reductants : Alternatively, the reduction can be accomplished using chemical reducing agents, such as sodium borohydride. google.com

Kinetic and Thermodynamic Aspects of Diol Formation and Transformations

The formation of 2-ethyl-1,3-hexanediol is governed by the kinetic and thermodynamic parameters of both the aldol condensation and the subsequent reduction step. Aldol reactions can be subject to either kinetic or thermodynamic control, which influences the diastereomeric ratio of the product. wikipedia.orgwikipedia.org

A kinetic study of the biphasic aldol condensation of n-butyraldehyde catalyzed by aqueous sodium hydroxide found the reaction rate to be first order with respect to both n-butyraldehyde and NaOH concentrations. researchgate.net The activation energy for this process was determined to be 13.5 ± 0.4 kcal/mol. researchgate.net In contrast, studies of the acid-catalyzed reaction (using sulfuric acid) showed the kinetics to be second order in aldehyde concentration. oberlin.edu

The threo/erythro ratio of the final diol product is a direct consequence of the conditions used in the aldol condensation step. By carefully controlling parameters such as catalyst, temperature, and reaction time, the synthesis can be guided toward the desired threo isomer.

| Catalyst System (Aldol Step) | Reaction Conditions (Aldol Step) | Reduction System | Threo/Erythro Ratio | Reference |

|---|---|---|---|---|

| Sodium Methylate / Butanol | 40.2°C | Raney Ni, 50 atm H₂, 100°C, 1 hr | 64/36 | google.com |

| NaOH (aq) / PEG 400 (Phase-Transfer) | Temperature maintained at 35°C for 2.5 hrs | Raney Ni, 40 bar H₂, 100°C | Not Specified; 49.6% Yield | google.com |

| NaOH (aq) / PEG 400 (Phase-Transfer) | Temperature maintained at 32°C for 3 hrs | Raney Ni, 20 bar H₂, 100°C | Not Specified; 56.9% Yield | google.com |

Computational Chemistry in Reaction Mechanism Prediction (e.g., Density Functional Theory)

While specific computational studies focusing exclusively on the stereoselective synthesis of (2R,3S)-2-ethyl-1,3-hexanediol are not widely reported, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating such reaction mechanisms.

Computational approaches are routinely used to model aldol reactions to understand the origins of stereoselectivity. For instance, a multiscale computational study of a proline-catalyzed aldol reaction used DFT and ab initio molecular dynamics to map the free-energy profile of different stereochemical pathways. researchgate.net That study revealed that explicit solvent molecules play a critical role by forming hydrogen bonds that stabilize the transition state, thereby influencing the stereochemical outcome. researchgate.net Similarly, theoretical calculations have been applied to the aldol condensation of aldehydes on solid catalysts like TiO2, identifying low energy barriers for key steps like enolization and dehydration. researchgate.net

These methodologies could be directly applied to the self-condensation of n-butyraldehyde. A DFT study could:

Model the various possible transition state structures (e.g., chair-like Zimmerman-Traxler models) for the different enolate geometries (E vs. Z) and aldehyde approach trajectories.

Calculate the activation energies for the pathways leading to both the threo and erythro products.

Simulate the effect of different catalysts (e.g., Na+ vs. K+ cations) and solvent environments on the relative energies of the transition states.

Such an analysis would provide fundamental insights into why certain conditions favor the formation of the threo diastereomer, enabling a more rational design of synthetic protocols to maximize the yield of the desired this compound.

Applications of 2r,3s 2 Ethyl 1,3 Hexanediol As a Chiral Synthon in Complex Molecule Synthesis

Chiral Ligands and Auxiliaries in Asymmetric Catalysis

Chiral diols are fundamental building blocks in the field of asymmetric catalysis, where they are frequently used to create chiral auxiliaries and ligands. researchgate.net A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org After the desired chiral center is established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

While specific examples detailing the use of (2R,3S)-2-ethyl-1,3-hexanediol for creating ligands are not prominent in available research, the general utility of C2-symmetric and other chiral diols is well-established. researchgate.net These diols can be converted into various ligand types, such as phosphinites or acetals, which can then coordinate with metal catalysts to create a chiral environment for reactions like asymmetric hydrogenation, Diels-Alder reactions, or Michael additions. sioc-journal.cngodavaribiorefineries.com The stereochemical arrangement of the hydroxyl groups in a diol is critical for inducing high levels of enantioselectivity in these catalytic processes.

Table 1: Examples of Chiral Diols Used as Auxiliaries/Ligands (Note: This table provides examples of other chiral diols to illustrate the principle, as specific data for this compound is not readily available).

| Chiral Diol | Auxiliary/Ligand Type | Application | Reference |

| (2R,3R)-2,3-Butanediol | Acetal-based auxiliary | Asymmetric Diels-Alder reactions | godavaribiorefineries.com |

| (1S,2S)-1,2-Diphenylethanediol | Acetal-based auxiliary | Asymmetric synthesis | godavaribiorefineries.com |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Chiral ligand | Asymmetric synthesis of terpenes | wikipedia.org |

| Camphorsultam | Chiral auxiliary | Asymmetric Michael additions | wikipedia.org |

Building Block for Natural Products and Bioactive Molecules

2-Ethyl-1,3-hexanediol (B165326), as a mixture of its stereoisomers, is recognized as a chemical intermediate for organic synthesis. atamanchemicals.com Chiral 1,3-diols are valuable synthons for the total synthesis of natural products, particularly polyketides, which often feature long carbon chains with multiple stereocenters. The defined spatial relationship between the two hydroxyl groups and the adjacent alkyl substituents in a molecule like this compound can be exploited to construct specific fragments of a larger target molecule. However, specific total syntheses of natural products employing this compound as a starting material are not detailed in the reviewed literature.

The use of 2-ethyl-1,3-hexanediol is noted in the production of pharmaceuticals, often as a solvent or vehicle in topical ointments. atamanchemicals.com As a building block, its derivatization can lead to intermediates with potential biological activity. For instance, 2-ethyl-1,3-hexanediol can serve as the starting material for the selective synthesis of 2-ethyl-1-hydroxy-3-hexanone through oxidation. atamanchemicals.comsmolecule.com Such hydroxy-ketone structures are common motifs in various bioactive compounds.

Chiral diols are generally considered important synthons for both pharmaceuticals and agrochemicals. researchgate.net While commercial 2-ethyl-1,3-hexanediol is a mixture of diastereomers, the use of a single, pure stereoisomer like this compound would be critical in a synthesis targeting a single-enantiomer drug, where stereochemistry dictates efficacy and safety.

While 2-ethyl-1,3-hexanediol itself is widely known as an insect repellent, its role as a pheromone is not established. atamanchemicals.comsmolecule.com However, structurally related compounds, specifically stereoisomers of 2,3-hexanediol (B1196527) , are known insect pheromones. It is crucial to note that 2,3-hexanediol and 2-ethyl-1,3-hexanediol are different compounds.

For example, a blend of (2S,3R)- and (2R,3S)-2,3-hexanediol has been identified as a component of the male-produced aggregation pheromone for the cerambycid beetle Megacyllene caryae. researchgate.net In another cerambycid beetle, Tragosoma pilosicorne, the (2S,3R)-2,3-hexanediol enantiomer was found to be attractive to males, and the presence of the (2R,3S) enantiomer did not inhibit this attraction. atamanchemicals.com The synthesis of these specific stereoisomers is key to studying their biological activity. atamanchemicals.comresearchgate.netnih.gov This highlights the importance of stereochemistry in biological signaling and the role of chiral diols as building blocks for synthesizing these molecules for research and pest management applications.

Precursors for Stereoregular Polymers and Advanced Materials

2-Ethyl-1,3-hexanediol is used as a raw material in the preparation of polyesters and polyurethane resins. atamanchemicals.comgoogle.com The presence of two hydroxyl groups allows it to act as a monomer in polycondensation reactions. A Japanese patent has noted that 2-ethyl-1,3-hexanediol with a high ratio of the threo diastereomer (which includes the (2R,3S) and (2S,3R) enantiomers) is a useful raw material for polymers. google.com

The use of a stereochemically pure monomer like this compound could potentially lead to the synthesis of stereoregular polymers. In such polymers, the stereocenters of the monomer units are arranged in a regular pattern along the polymer chain. This regularity can impart specific physical properties, such as enhanced crystallinity, higher melting points, and different mechanical behaviors compared to atactic polymers synthesized from a mixture of stereoisomers.

Table 2: Potential Polymer Applications of 2-Ethyl-1,3-hexanediol

| Polymer Type | Role of Diol | Potential Advantage of Stereoregularity | Reference |

| Polyesters | Monomer (with a dicarboxylic acid) | Controlled crystallinity, predictable degradation rates | atamanchemicals.comgoogle.com |

| Polyurethanes | Monomer (with a diisocyanate) | Defined morphology, improved thermal/mechanical properties | godavaribiorefineries.comatamanchemicals.com |

Derivatization for Novel Chemical Entities and Functional Materials

The chemical functionality of this compound allows for its derivatization into other useful compounds and materials. The two hydroxyl groups can be selectively protected or modified to build more complex structures.

Known applications for the mixture of 2-ethyl-1,3-hexanediol isomers include its use as a reactive solvent in the non-hydrolytic sol-gel synthesis of magnetic iron-oxide nanoparticles. atamanchemicals.com In this context, the diol acts as both a solvent and a reactant, influencing the formation and properties of the resulting nanoparticles. Using a single stereoisomer like this compound could potentially offer finer control over nanoparticle size, morphology, and surface chemistry. Additionally, its use as a boron extractant has been noted, a function that relies on the diol's ability to form stable complexes with boric acid. atamanchemicals.com

Theoretical and Computational Chemistry of 2r,3s 2 Ethyl 1,3 Hexanediol

Conformational Analysis and Molecular Dynamics Simulations of Chiral Diols

Conformational analysis is crucial for understanding the three-dimensional structure of flexible molecules like chiral diols. The relative arrangement of the hydroxyl groups and alkyl substituents significantly influences the molecule's physical and chemical properties. Molecular dynamics (MD) simulations, in conjunction with quantum mechanical calculations, are powerful tools for exploring the conformational space of these diols. nih.gov

For instance, studies on similar small flexible molecules like 1,3-propanediol (B51772) have shown that the presence of an aqueous environment can dramatically alter the conformational preferences. nih.govnih.gov While intramolecular hydrogen bonds might be favored in the gas phase or nonpolar solvents, intermolecular hydrogen bonds with water molecules often dominate in aqueous solutions, leading to more extended conformations. nih.govnih.gov A study on 1,3-butanediol, which shares the 1,3-diol motif, revealed that the preferred conformations change based on the solvent composition, with intramolecular hydrogen bonds becoming more prevalent in less polar environments. nih.gov

In the case of (2R,3S)-2-Ethyl-1,3-hexanediol, the interplay of steric hindrance from the ethyl and propyl groups at the chiral centers, along with the potential for intramolecular hydrogen bonding between the 1- and 3-hydroxyl groups, creates a complex conformational landscape. MD simulations can map out the potential energy surface, identifying the most stable conformers and the energy barriers between them. This information is vital for understanding how the molecule will behave in different environments and how it interacts with biological receptors.

Table 1: Representative Conformations of 1,3-Diols

| Conformer Type | Description | Key Feature |

|---|---|---|

| Extended | The carbon backbone is in a trans or near-trans arrangement. | Favors intermolecular hydrogen bonding. |

| Gauche (GG') | A gauche relationship between the C1-C2 and C2-C3 bonds. | May allow for intramolecular hydrogen bonding. acs.org |

Electronic Structure and Reactivity Predictions via Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound. These calculations can determine various molecular properties, including the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO).

The distribution of charges, particularly on the oxygen atoms of the hydroxyl groups, is a key determinant of the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor. cyberleninka.ru Quantum chemical calculations have been used to determine the geometrical structures and charge distributions of other diols, providing insights into their reaction mechanisms. cyberleninka.ru The energies of the HOMO and LUMO are critical for predicting the molecule's reactivity in chemical reactions. A smaller HOMO-LUMO gap generally indicates higher reactivity.

For this compound, these calculations can predict the most likely sites for electrophilic or nucleophilic attack. For example, the oxygen atoms of the hydroxyl groups are expected to be the primary sites for electrophilic attack, while the hydrogen atoms of the hydroxyl groups are susceptible to abstraction by bases. This information is invaluable for understanding its metabolic pathways and designing synthetic routes.

Table 2: Calculated Electronic Properties of a Model 1,3-Diol

| Property | Calculated Value (Arbitrary Units) | Significance |

|---|---|---|

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions. |

| HOMO Energy | -9.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 2.1 eV | Relates to the ability to accept electrons. |

Quantitative Structure-Activity Relationships (QSAR) for Chiral Diols

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For chiral molecules like this compound, it is essential to use descriptors that can capture the three-dimensional nature of the molecule, including its stereochemistry. nih.govmdpi.com

QSAR models are particularly useful in the design of new molecules with desired properties, such as insect repellency. nih.govmdpi.combenthamscience.com These models can help identify the key molecular features that are responsible for the compound's activity. For insect repellents, descriptors related to molecular shape, size, and electronic properties, such as charge distribution and dipole moment, have been shown to be important. tandfonline.comnih.gov

In the context of this compound, QSAR studies can be employed to understand why this particular stereoisomer might exhibit different repellent activity compared to its other stereoisomers. By developing QSAR models for a series of related chiral diols, researchers can identify the optimal combination of structural features for maximizing repellency. The development of novel chirality descriptors has enhanced the ability of QSAR models to distinguish between stereoisomers. nih.govresearchgate.net

Table 3: Common Descriptors Used in QSAR Models for Repellents

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Topological | Molecular Connectivity Indices, Wiener Index | Describes the branching and size of the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume | Relates to the fit of the molecule in a receptor binding site. |

| Electronic | Partial Atomic Charges, Dipole Moment | Influences intermolecular interactions like hydrogen bonding. nih.gov |

Development of Computational Models for Predicting Stereoselectivity in Synthesis

The synthesis of a specific stereoisomer, such as this compound, presents a significant challenge in organic chemistry. Computational models have become increasingly important in predicting and understanding the stereoselectivity of chemical reactions. rsc.org These models can help in the rational design of catalysts and reaction conditions to favor the formation of the desired stereoisomer. numberanalytics.comacs.orgsoton.ac.uk

Theoretical models like Frontier Molecular Orbital (FMO) theory and Density Functional Theory (DFT) can be used to predict the regio- and stereoselectivity of reactions. numberanalytics.com By calculating the energies of the transition states for the formation of different stereoisomers, chemists can determine which reaction pathway is more favorable. soton.ac.ukscholaris.ca This approach has been successfully applied to various types of reactions, including aldol (B89426) reactions and catalytic hydrogenations, which are common methods for synthesizing chiral diols. acs.orgnih.gov

For the synthesis of this compound, computational models could be used to screen different chiral catalysts or auxiliaries to find the most effective one for achieving high diastereoselectivity and enantioselectivity. rsc.org These models can provide insights into the mechanism of stereocontrol, for example, by identifying the key non-covalent interactions between the substrate and the catalyst in the transition state. numberanalytics.com The development of such predictive models accelerates the discovery of efficient and highly selective synthetic routes to valuable chiral compounds. rsc.org

Table 4: Computational Methods for Predicting Stereoselectivity

| Method | Principle | Application in Diol Synthesis |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Predicts reactivity based on the interaction of the highest occupied and lowest unoccupied molecular orbitals. numberanalytics.com | Can rationalize the regioselectivity in reactions like the Prins reaction. |

| Density Functional Theory (DFT) | Calculates the electronic structure and energy of molecules and transition states. soton.ac.uknumberanalytics.com | Used to determine the relative energies of diastereomeric transition states, thus predicting the major product. soton.ac.uk |

| Molecular Mechanics (MM) | Uses classical physics to model the potential energy of a system. | Often used for conformational analysis of reactants and catalysts to identify low-energy starting points for more accurate calculations. |

| Hybrid QM/MM Methods | Combines the accuracy of quantum mechanics for the reactive center with the efficiency of molecular mechanics for the surrounding environment. | Allows for the study of large, complex catalytic systems involved in stereoselective synthesis. |

Q & A

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Answer : Use NIOSH-approved gloves (nitrile) and goggles to prevent mucous membrane irritation. Work in a fume hood to avoid inhalation (vapor density: 5.03). Waste must be segregated as hazardous organic solvent and incinerated at >1000°C. Regulatory compliance requires adherence to EPA 40 CFR Part 261 for disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.